molecular formula C12H10N4O B8700895 1H-Pyrazole-4-carboxamide, 5-cyano-N-methyl-1-phenyl- CAS No. 98477-03-3

1H-Pyrazole-4-carboxamide, 5-cyano-N-methyl-1-phenyl-

Cat. No. B8700895
Key on ui cas rn: 98477-03-3
M. Wt: 226.23 g/mol
InChI Key: HHQRKCHGUBYEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04587348

Procedure details

A 50 gallon reactor was charged with 16.6 kg (66.3 mol) of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester and 40 l. of DMF. To the stirred solution was added 6.5 kg (132.6 mol) of sodium cyanide and the resulting reaction mixture was heated at 85° C. for 5 hours. The mixture was allowed to stir overnight at room temperature. A thin layer chromatograph in methylene chloride of a sample of the reaction mixture indicated the presence of a small amount of starting material. the reaction mixture was heated to 100° C. for 2 hours and cooled. The mixture was charged with 18 kg (232 mol) of 40% aqueous methylamine. The mixture was stirred at room temperature overnight and 40 l. of ice water was added. The mixture was stirred at about 10° C. for one hour using a cooling jacket and the precipitated solid was collected by filtration. The solid was washed with water several times and dried to provide 12.4 kg of 5-cyano-1-phenyl-N-methyl-1H-pyrazole-4-carboxamide. Yield 82.7%. Purity of this material by HPLC was 98.14%. mp=203°-205° C.
Quantity
16.6 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.5 kg
Type
reactant
Reaction Step Three
Quantity
18 kg
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[CH:4][C:3]=1[C:13]([O:15]CC)=O.C[N:19]([CH:21]=O)C.[C-:23]#[N:24].[Na+].CN>C(Cl)Cl>[C:23]([C:2]1[N:6]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:5]=[CH:4][C:3]=1[C:13]([NH:19][CH3:21])=[O:15])#[N:24] |f:2.3|

Inputs

Step One
Name
Quantity
16.6 kg
Type
reactant
Smiles
ClC1=C(C=NN1C1=CC=CC=C1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
6.5 kg
Type
reactant
Smiles
[C-]#N.[Na+]
Step Four
Name
Quantity
18 kg
Type
reactant
Smiles
CN
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
to stir overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 100° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
The mixture was stirred at about 10° C. for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
WASH
Type
WASH
Details
The solid was washed with water several times
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C1=C(C=NN1C1=CC=CC=C1)C(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 kg
YIELD: PERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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